molecular formula C12H8O4 B154413 2-Acetoxy-1,4-naphthoquinone CAS No. 1785-65-5

2-Acetoxy-1,4-naphthoquinone

Cat. No. B154413
CAS RN: 1785-65-5
M. Wt: 216.19 g/mol
InChI Key: QHISPATYFAPAKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetoxy-1,4-naphthoquinone is a chemical compound with the molecular formula C12H8O4 . It is also known by other names such as 1,4-Dioxo-1,4-dihydro-2-naphthalenyl acetate, 1,4-Naphthalenedione, 2- (acetyloxy)-, and 2-Hydroxy-1,4-naphthoquinone acetate .


Synthesis Analysis

The synthesis of 1,4-naphthoquinone derivatives has been studied extensively. A series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives were successfully synthesized by Mannich reaction of 2-hydroxy-1,4-naphthoquinone (lawsone) with selected amines and aldehydes .


Molecular Structure Analysis

The molecular structure of 2-Acetoxy-1,4-naphthoquinone consists of a 1,4-naphthoquinone core with an acetoxy group attached . The average mass of the molecule is 216.189 Da and the monoisotopic mass is 216.042252 Da .


Chemical Reactions Analysis

1,4-naphthoquinone derivatives, including 2-Acetoxy-1,4-naphthoquinone, are known to undergo various chemical reactions. For instance, they can participate in photocycloaddition reactions with arylethenes .


Physical And Chemical Properties Analysis

2-Acetoxy-1,4-naphthoquinone has a molecular formula of C12H8O4, an average mass of 216.189 Da, and a monoisotopic mass of 216.042252 Da .

Scientific Research Applications

Photochemical Reactions

2-Acetoxy-1,4-naphthoquinone demonstrates significant photochemical properties, undergoing regio- and stereo-specific (2π+2π) addition to certain compounds like styrene in sunlight. This property is utilized in high-yield photochemical reactions (Covell, Gilbert, & Richter, 1998).

Pesticide Development

The compound is instrumental in the development of new pesticides. For example, Acequinocyl, a pesticide derived from 1, 4-naphthoquinone, uses a key technique involving 2-Acetoxy-1,4-naphthoquinone in its industrial production process (Suganuma, 2001).

Insecticidal Activity

2-Acetoxy-1,4-naphthoquinone acts as a proinsecticide, showing efficacy against pests like the two-spotted spider mite and tobacco whitefly. Its insecticidal properties correlate with its inhibition of mitochondrial complex III (Jewess et al., 2002).

Antineoplastic Agent Design

Its use in the design of antineoplastic agents is significant, with certain derivatives showing inhibitory activities in cytotoxic test systems. This suggests potential in developing new classes of cancer-fighting drugs (Chang et al., 1999).

Antimicrobial Properties

Studies demonstrate the antibacterial activity of 1,4-naphthoquinone derivatives, including 2-Acetoxy-1,4-naphthoquinone, against various bacterial strains. This supports its potential application in antibiotic therapy (Riffel et al., 2002).

Forensic Applications

2-Acetoxy-1,4-naphthoquinone shows promise in forensic science as a novel reagent for detecting latent fingermarks on paper surfaces. Its unique reaction with amino acids presents new techniques in forensic investigations (Jelly et al., 2010).

Photoredox Reagent in Imaging

It's used as a photoredox reagent in non-silver imaging processes. The compound's interaction with organometallics like cobalt acetylacetonate enhances the efficiency of producing radical intermediates, critical in imaging technologies (Depew et al., 1985).

Safety And Hazards

While specific safety and hazard information for 2-Acetoxy-1,4-naphthoquinone was not found, 1,4-naphthoquinones are generally considered hazardous. They can be toxic if swallowed or in contact with skin, fatal if inhaled, and may cause severe skin burns and eye damage .

properties

IUPAC Name

(1,4-dioxonaphthalen-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c1-7(13)16-11-6-10(14)8-4-2-3-5-9(8)12(11)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHISPATYFAPAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170492
Record name 1,4-Naphthalenedione, 2-(acetyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxy-1,4-naphthoquinone

CAS RN

1785-65-5
Record name 1,4-Naphthalenedione, 2-(acetyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetoxy-1,4-naphthoquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100542
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Naphthalenedione, 2-(acetyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

595 g (5.89 moles) of triethylamine are added dropwise in 30 minutes to a suspension of 500 g (2.87 moles) of 2-hydroxy-1,4-naphthoquinone (lawsone) in 2200 ml of ethyl acetate, cooled to +5° C., maintaining the temperature below +10° C. At the end of the dripping a dark red solution is obtained. The solution is kept at +5-10° C. for 30 minutes. 550 g (5.39 moles) of acetic anhydride are added dropwise in 30 minutes, maintaining the temperature between +5 and +10° C. At the end of the dripping, the mixture is left under agitation at +5° C. for 4 hours. The solid is filtered and washed with a mixture of 250 ml of ethyl acetate and 250 ml of hexane pre-cooled to +5° C. The damp product is dried at +40° C. at reduced pressure for 6 hours providing 496 g (yield 80%) of 2-acetoxy-1,4-naphthoquinone (acetyl-lawsone) as a yellow solid with melting point −131°-134° C.
Quantity
595 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
2200 mL
Type
solvent
Reaction Step One
Quantity
550 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetoxy-1,4-naphthoquinone
Reactant of Route 2
Reactant of Route 2
2-Acetoxy-1,4-naphthoquinone
Reactant of Route 3
Reactant of Route 3
2-Acetoxy-1,4-naphthoquinone
Reactant of Route 4
2-Acetoxy-1,4-naphthoquinone
Reactant of Route 5
2-Acetoxy-1,4-naphthoquinone
Reactant of Route 6
2-Acetoxy-1,4-naphthoquinone

Citations

For This Compound
53
Citations
J Guo, W Song, F Ding, J Zhang, Z Sun - Environmental Toxicology and …, 2012 - Elsevier
The acute cytotoxicities of six naphthoquinone compounds, including Atovaquone, Buparvaquone, Menadione, 2-acetoxy-1,4-naphthoquinone and 2-ethoxy-1,4-naphthoquinone, to HL-…
Number of citations: 17 www.sciencedirect.com
NA Portnoy - 1970 - search.proquest.com
University Microfilms, A XEROX Company, Ann Arbor, Michigan Page 1 I 71-14,284 PORTNOY, Norman Abbye, 1944- THE ADDUCTS AND THE CHEMISTRY OF THE ADDUCTS …
Number of citations: 2 search.proquest.com
H Greenland, JT Pinhey… - Australian journal of …, 1986 - CSIRO Publishing
A detailed study of the lead tetraacetate-acetic acid oxidation of 1-naphthol , 4-acetoxy-1-naphthol, 2-methyl-1-naphthol, 2,3-dimethyl-1- naphthol and 1,2,3,4-tetrahydro-9-anthrol (17) …
Number of citations: 6 www.publish.csiro.au
P Boehm, K Cooper, AT Hudson… - Journal of Medicinal …, 1981 - ACS Publications
A variety of naphthoquinones have been prepared and evaluated in vitro against thecausative agent of the cattle disease East Coast Fever—Theileria parva infection. It is …
Number of citations: 52 pubs.acs.org
CC Freitas, MLS Ribeiro, VF Ferreira, CGT Oliveira… - 1996 - osti.gov
Antistaphilococcal activities of the 2-acetoxy-1,4-naphthoquinone derivative - new approaches (Miscellaneous) | ETDEWEB home etdeweb img Made available by US Department of Energy …
Number of citations: 2 www.osti.gov
WH Song, F Ding, J Guo, LY Li, JH Zhang… - … Science and Health …, 2010 - Taylor & Francis
In this paper, we evaluated the acute toxicity of five naphthoquinone compounds, expressed as median lethal concentration at 96 h (LC 50 ) using zebrafish as a model. The five …
Number of citations: 11 www.tandfonline.com
C Covell, A Gilbert, C Richter - Journal of Chemical Research …, 1998 - pubs.rsc.org
2-Acetoxy-1,4-naphthoquinone undergoes photochemical regio- and stereo-specific (2π+2π) addition to styrene and 1,1-diphenylethene in high yield, whereas the stilbenes yield …
Number of citations: 18 pubs.rsc.org
H Kakisawa, M Tateishi - Bulletin of the Chemical Society of Japan, 1970 - journal.csj.jp
The reaction of 2-acetoxy-1,4-naphthoquinone with N-(1-propenyl)morpholine in an ordinary atomsphere afforded 3-methylnaphtho[2,3-b]furan-4,9-quinone in a modest yield. When …
Number of citations: 14 www.journal.csj.jp
S Cleridou, C Covell, A Gadhia, A Gilbert… - Journal of the …, 2000 - pubs.rsc.org
The photoreactions of 2-chloro-, 2-bromo-, 2,3-dichloro- and 2,3-bromo-1,4-naphthoquinones with arylethenes are dependent on the addend structure. Cyclobutane adducts are formed …
Number of citations: 13 pubs.rsc.org
K Chinea, AK Banerjee - Natural Product Communications, 2015 - journals.sagepub.com
2-Acetyl-1-hydroxynaphthalene was converted into 1,4-dimethoxy-2-naphthoxyacetic acid in seven steps (methylation, Bayer-Villiger oxidation, hydrolysis, bromination, methylation, …
Number of citations: 1 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.